erythro-Guaiacylglycerol

Antioxidant Lignan stereochemistry ORAC assay

erythro-Guaiacylglycerol (CAS 38916-91-5) is a naturally occurring phenylpropanoid/glycerol ether lignan found in diverse plant sources including Eucommia ulmoides, Norway spruce (Picea abies), and various medicinal plants. The erythro designation refers to the relative stereochemistry at the C-1 and C-2 positions of the glycerol backbone, which is the primary structural differentiator from its threo stereoisomer.

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
Cat. No. B1631739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythro-Guaiacylglycerol
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(C(CO)O)O)O
InChIInChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m1/s1
InChIKeyLSKFUSLVUZISST-SCZZXKLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





erythro-Guaiacylglycerol: Lignan Glycerol Ether Reference Standard for Antioxidant and Enzyme Inhibition Studies


erythro-Guaiacylglycerol (CAS 38916-91-5) is a naturally occurring phenylpropanoid/glycerol ether lignan found in diverse plant sources including Eucommia ulmoides, Norway spruce (Picea abies), and various medicinal plants . The erythro designation refers to the relative stereochemistry at the C-1 and C-2 positions of the glycerol backbone, which is the primary structural differentiator from its threo stereoisomer [1]. This compound serves as both a natural product reference standard and a key building block for lignin model studies and neolignan synthesis.

Why Erythro/threo Stereoisomerism Creates Non-Interchangeable Activity Profiles for Guaiacylglycerol


In guaiacylglycerol-type lignans, the erythro and threo stereoisomers are not interchangeable proxies despite their near-identical molecular formulas. The relative configuration at C-7 and C-8 positions (erythro vs. threo) produces distinct three-dimensional arrangements that translate into measurable differences in antioxidant capacity, enzyme inhibition potency, and cytotoxicity [1]. Substituting erythro-Guaiacylglycerol with its threo counterpart or other in-class lignans without stereochemical consideration introduces uncontrolled biological variance, making stereochemically defined reference material essential for reproducible assay outcomes.

Quantitative Differentiation Evidence for erythro-Guaiacylglycerol Procurement


erythro vs. threo Antioxidant Activity: Direct Comparison in HPS and ORAC Assays

In a direct head-to-head comparison of erythro-guaiacylglycerol-β-O-4'-coniferyl ether and threo-guaiacylglycerol-β-O-4'-coniferyl ether, both compounds demonstrated antioxidant activity with comparable EC50 ranges of 9.7-11.8 μM in the hydrogen peroxide scavenging (HPS) assay and 2.60-3.65 μmol TE/μmol in the ORAC assay, respectively [1]. Both stereoisomers were identified as major antioxidants in aged garlic extract and showed no statistical separation in the reported EC50 ranges [1].

Antioxidant Lignan stereochemistry ORAC assay HPS assay

erythro vs. threo α-Glucosidase Inhibition: EC50 Determination for Guaiacylglycerol Derivatives

erythro-Guaiacylglycerol β-coniferyl ether inhibits α-glucosidase activity with an EC50 of 18.71 μM . While the corresponding threo isomer was not reported in the same assay, this establishes a quantitative baseline for the erythro derivative in carbohydrate metabolism enzyme inhibition studies .

α-Glucosidase Diabetes research Enzyme inhibition EC50

erythro vs. threo Cytotoxicity Against Hepatocellular Carcinoma Cells: Stereochemistry-Dependent Potency

In a direct head-to-head comparison of the epimers erythro-guaiacylglycerol-β-coniferyl aldehyde ether (1b, IC50 = 45.56 μM) and threo-guaiacylglycerol-β-coniferyl aldehyde ether (2b, IC50 = 39.02 μM) against Hep3B hepatocellular carcinoma cells, both stereoisomers exhibited cytotoxicity with the threo isomer being approximately 1.17-fold more potent than the erythro isomer [1]. Additionally, the erythro isomer showed a 1.49-fold lower potency compared to its enantiomer (1a, IC50 = 82.66 μM vs. 1b, IC50 = 45.56 μM), demonstrating that both stereochemistry at the C-7 and C-8 positions and enantiomeric configuration influence cytotoxic activity [1].

Cytotoxicity Hepatocellular carcinoma Stereochemistry Apoptosis MEK/ERK pathway

erythro vs. threo DPPH Radical Scavenging in Tricin Conjugates: BDE-Guided Activity Ranking

In a cross-study comparative analysis using DFT calculations, tricin-4′-O-(erythro-β-guaiacylglyceryl)ether (TEGE) exhibited an EC50 of 352.04 μg/mL, while tricin-4′-O-(threo-β-guaiacylglyceryl)ether (TTGE) exhibited an EC50 of 208.01 μg/mL in the DPPH radical scavenging assay [1]. The threo conjugate demonstrated 1.69-fold higher radical scavenging activity than the erythro conjugate, correlating with lower O-H bond dissociation enthalpy values (TTGE: 90.6 kcal/mol; TEGE: 91.1 kcal/mol) [1].

DPPH Radical scavenging DFT Bond dissociation enthalpy Tricin conjugate

erythro vs. threo Angiogenesis Promotion: Potency Ranking in Endothelial Cell Tubule Formation

In a direct head-to-head comparison, erythro-guaiacylglycerol-8-O-4'-(coniferyl alcohol) ether (eGGCE) and threo-guaiacylglycerol-8-O-4'-(coniferyl alcohol) ether (tGGCE) both promoted in vitro angiogenesis in human microvascular endothelial cell tubule formation assays in the μM to nM range [1]. The threo isomer (tGGCE) was consistently more potent than the erythro isomer (eGGCE) across multiple assays [1].

Angiogenesis Endothelial cells Neolignan stereoisomers Tubule formation

Optimal Research and Industrial Applications for erythro-Guaiacylglycerol


Stereochemical Reference Standard for Lignan Antioxidant Assays

Use erythro-Guaiacylglycerol as a defined stereochemical reference in antioxidant screening assays (HPS, ORAC, DPPH). Given the comparable antioxidant activity between erythro and threo forms of guaiacylglycerol-coniferyl ether (EC50 9.7-11.8 μM in HPS; 2.60-3.65 μmol TE/μmol in ORAC) [1], this compound serves as a valid reference for benchmarking novel lignan antioxidants.

Structure-Activity Relationship (SAR) Studies of α-Glucosidase Inhibitors

Incorporate erythro-Guaiacylglycerol β-coniferyl ether (EC50 = 18.71 μM) [1] as a positive control or comparative standard in α-glucosidase inhibition assays for diabetes and metabolic research. The established EC50 value enables quantitative benchmarking of novel inhibitors.

Cytotoxicity Profiling and Enantioselective Drug Discovery

Leverage the stereoselective cytotoxicity data (erythro isomer IC50 = 45.56 μM vs. enantiomer IC50 = 82.66 μM against Hep3B cells; 1.49-fold difference) [1] to validate chiral separation methods and assess enantioselective biological activity in hepatocellular carcinoma research.

DFT-Based Radical Scavenging Mechanistic Studies

Apply the experimentally determined EC50 values for TEGE (352.04 μg/mL) and TTGE (208.01 μg/mL) alongside calculated BDE values (TEGE: 91.1 kcal/mol; TTGE: 90.6 kcal/mol) [1] as benchmark data for validating computational models of radical scavenging mechanisms in lignin-derived compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for erythro-Guaiacylglycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.